molecular formula C11H7FN2O B8801910 4-(5-Fluoropyrimidin-2-YL)benzaldehyde CAS No. 545424-37-1

4-(5-Fluoropyrimidin-2-YL)benzaldehyde

Cat. No.: B8801910
CAS No.: 545424-37-1
M. Wt: 202.18 g/mol
InChI Key: HUYGPCBAZFFELO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Fluoropyrimidin-2-YL)benzaldehyde is a useful research compound. Its molecular formula is C11H7FN2O and its molecular weight is 202.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

545424-37-1

Molecular Formula

C11H7FN2O

Molecular Weight

202.18 g/mol

IUPAC Name

4-(5-fluoropyrimidin-2-yl)benzaldehyde

InChI

InChI=1S/C11H7FN2O/c12-10-5-13-11(14-6-10)9-3-1-8(7-15)2-4-9/h1-7H

InChI Key

HUYGPCBAZFFELO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C2=NC=C(C=N2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 2M aq. Na2CO3 (7 mL) and 4-formylphenylboronic acid (1.35 g, 9.0 mmol) in ethanol (4 mL) was added to a solution of 2-chloro-5-fluoropyrimidine (922 mg, 7.0 mmol, prepared as described in Org. Prep. Proc. Int. 1995, 27, 600), and [1,4-bis(diphenylphosphino)butane]palladium(II) dichloride (0.209 g, 0.35 mmol) in toluene (15 mL). The reaction mixture was heated to reflux for 6 h, cooled to room temperature, diluted with ethyl acetate, washed with sat. aq. NaHCO3 and brine, dried with Na2SO4, and concentrated in vacuo. Purification by medium pressure liquid chromatography (SiO2, 20:1 hexanes/ethyl acetate) gave 732 mg (52%) of the title compound. MS 203 (M+H)+.
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
922 mg
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0.209 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
52%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.